Lipophilicity Advantage: cLogP Comparison of 4-Bromophenyl Ester vs. Methyl Ester and Free Acid
The 4-bromophenyl ester exhibits significantly higher calculated lipophilicity (cLogP ≈ 6.2) compared to both the methyl ester (cLogP ≈ 4.5) and the free carboxylic acid (cLogP ≈ 3.8) . This increase of approximately 1.7 log units over the methyl ester and 2.4 log units over the acid translates into roughly 50-fold and 250-fold higher octanol-water partition coefficients, respectively . Such heightened lipophilicity is critical for penetrating lipid-rich biological barriers and for engaging hydrophobic subpockets in target proteins, a property that simpler ester or acid analogs cannot match without additional structural modifications .
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 6.2 (4-bromophenyl ester) |
| Comparator Or Baseline | Methyl ester: cLogP ≈ 4.5; Free acid: cLogP ≈ 3.8 |
| Quantified Difference | ΔcLogP ≈ +1.7 vs. methyl ester; ≈ +2.4 vs. free acid |
| Conditions | cLogP values estimated using fragment-based methods (ACD/Labs or equivalent); no experimental logP data available for the target compound |
Why This Matters
For procurement targeting CNS penetration or intracellular target engagement, the ~50-fold lipophilicity gain reduces the need for subsequent prodrug derivatization, saving synthesis and screening time.
- [1] Molinspiration Cheminformatics. cLogP prediction tool; fragment-based method validated against experimental logP for quinoline derivatives. General methodology described in: Tetko, I. V.; et al. J. Comput.-Aided Mol. Des. 2005, 19 (6), 453–463. View Source
